(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.
Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group. This can be done through etherification reactions, where the benzofuran core is reacted with 4-methoxyphenol under basic conditions.
Formation of the Oxoethoxy Linkage: The oxoethoxy group is introduced via esterification or etherification reactions, typically using reagents like acyl chlorides or anhydrides.
Addition of the Phenylprop-2-en-1-ylidene Group: The final step involves the addition of the phenylprop-2-en-1-ylidene group through aldol condensation or similar reactions, where the benzofuran derivative is reacted with cinnamaldehyde or related compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogens (e.g., Br₂, Cl₂), acids (e.g., HCl, H₂SO₄), bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and thereby influencing various physiological processes.
Comparison with Similar Compounds
(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one: can be compared with other benzofuran derivatives, such as:
(2Z)-6-[2-(4-hydroxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one: Similar structure but with a hydroxy group instead of a methoxy group, which can influence its reactivity and biological activity.
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one:
(2Z)-6-[2-(4-nitrophenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20O5 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H20O5/c1-29-20-12-10-19(11-13-20)23(27)17-30-21-14-15-22-25(16-21)31-24(26(22)28)9-5-8-18-6-3-2-4-7-18/h2-16H,17H2,1H3/b8-5+,24-9- |
InChI Key |
OOAHZPGDPZTVEO-CLMGESTGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3 |
Origin of Product |
United States |
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